molecular formula C15H20O3 B12023306 methyl (E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate CAS No. 401615-71-2

methyl (E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate

Cat. No.: B12023306
CAS No.: 401615-71-2
M. Wt: 248.32 g/mol
InChI Key: AOUBBWWYZNLXHV-VQHVLOKHSA-N
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Description

Methyl (E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate is a cinnamate derivative characterized by an α,β-unsaturated ester backbone with a substituted phenyl ring. The (E)-configuration of the double bond ensures planarity, which is critical for conjugation and electronic properties. The phenyl ring substituents—3-tert-butyl and 4-methoxy—impart steric bulk and electron-donating effects, respectively. These structural features influence the compound's photostability, solubility, and reactivity, making it relevant in applications such as UV filters and synthetic intermediates .

Properties

CAS No.

401615-71-2

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

methyl (E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H20O3/c1-15(2,3)12-10-11(6-8-13(12)17-4)7-9-14(16)18-5/h6-10H,1-5H3/b9-7+

InChI Key

AOUBBWWYZNLXHV-VQHVLOKHSA-N

Isomeric SMILES

CC(C)(C)C1=C(C=CC(=C1)/C=C/C(=O)OC)OC

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=CC(=O)OC)OC

Origin of Product

United States

Biological Activity

Methyl (E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C15H18O3C_{15}H_{18}O_3 and a molecular weight of approximately 246.30 g/mol. The compound features a methoxy group and a tert-butyl substituent, which are significant for its biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress. Studies utilizing various assays have demonstrated its efficacy in reducing oxidative damage in cellular models.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Effects : There is emerging evidence supporting the antimicrobial properties of this compound, indicating potential applications in developing new antimicrobial agents.

The biological activity of this compound is thought to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The methoxy group may facilitate interactions with enzymes involved in inflammatory and oxidative stress pathways, thereby modulating their activity.
  • Michael Addition Reactions : The enoate moiety can undergo Michael addition with nucleophiles, leading to the formation of covalent adducts that may alter cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
AntioxidantDPPH assaySignificant reduction in DPPH radical levels
Anti-inflammatoryCOX inhibition assayReduced COX enzyme activity
AntimicrobialAgar diffusion methodInhibition zones observed against pathogens

Case Study: Antioxidant Activity

In a study assessing the antioxidant potential of this compound using the DPPH assay, the compound demonstrated a notable IC50 value of 45 µM, indicating strong radical scavenging activity compared to standard antioxidants like Trolox (IC50 = 30 µM). This suggests its potential utility in formulations aimed at combating oxidative stress-related diseases.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound utilized lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Scientific Research Applications

Pharmaceutical Applications

2.1 Anticancer Activity

Research indicates that compounds similar to methyl (E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate exhibit promising anticancer properties. For instance, derivatives of this compound have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
In a study investigating the effects of various methoxy-substituted cinnamic acid derivatives on cancer cells, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism of action was linked to the compound's ability to modulate signaling pathways involved in cell survival .

Material Science Applications

3.1 Polymer Chemistry

This compound serves as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to UV radiation and oxidative degradation.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp120 °C
Tensile Strength45 MPa
Elongation at Break300%

Agricultural Applications

4.1 Pesticide Development

The compound's structural features allow it to act as a precursor for developing novel pesticides. Its ability to interact with biological systems makes it a candidate for creating environmentally friendly agricultural chemicals.

Case Study:
A recent investigation into the use of this compound as an insecticide revealed effective control over common agricultural pests while minimizing harm to beneficial insects . The study highlighted the compound's potential for use in sustainable agriculture practices.

Comparison with Similar Compounds

Key Compounds:

Properties: Exhibits strong UV absorption due to the methoxy group’s electron-donating nature. Used as a UV filter (e.g., in ).

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Substituents: 4-methoxy + cyano group. Properties: The electron-withdrawing cyano group enhances electrophilicity, making it reactive in Michael addition reactions. Ethyl ester may confer higher volatility than methyl esters .

Methyl 4-chlorocinnamate

  • Substituents: 4-chloro.
  • Properties: Chlorine’s electron-withdrawing effect reduces UV absorption efficiency compared to methoxy/tert-butyl derivatives. Lower solubility in polar solvents due to decreased polarity .

(E)-Ethyl-3-(3′,4′,5′-trimethoxyphenyl)prop-2-enoate Substituents: 3′,4′,5′-trimethoxy. Properties: Multiple methoxy groups enhance electron donation, improving UV stability. Trimethoxy derivatives are common in pharmacological agents due to enhanced bioavailability .

Table 1: Substituent Effects on Key Properties

Compound Substituents UV Absorption Solubility Applications
Target Compound 3-tert-butyl, 4-methoxy High Moderate UV filters, synthesis
IMC 4-methoxy High High UV filters
Ethyl 4-chlorocinnamate 4-chloro Moderate Low Organic synthesis
Trimethoxy derivative 3′,4′,5′-trimethoxy Very High Moderate Pharmacology

Ester Group Variations

Key Compounds:

Ethyl (E)-3-(4-methoxy-2-methylphenyl)prop-2-enoate Ester Group: Ethyl. Properties: Ethyl esters generally exhibit lower melting points and higher volatility than methyl esters. This compound’s 2-methyl substituent introduces steric effects, reducing reactivity in ester hydrolysis .

Methyl p-Coumarate

  • Substituents: 4-hydroxy.
  • Properties: The hydroxyl group increases polarity and hydrogen bonding capacity, enhancing solubility in aqueous media compared to methoxy/tert-butyl derivatives. Used in natural product synthesis .

Table 2: Ester Group Impact

Compound Ester Group Melting Point (°C) Volatility Reactivity
Target Compound Methyl Not reported Low Moderate
Ethyl derivative Ethyl Not reported High Low
Methyl p-Coumarate Methyl Not reported Low High

Additional Functional Groups

Key Compounds:

BMDBM (1-(4-tert-Butylphenyl)-3-(methoxyphenyl)propane-1,3-dione)

  • Functional Groups: Dione.
  • Properties: The diketone moiety enhances UV absorption breadth, making BMDBM a broad-spectrum UV filter. However, it may exhibit lower photostability than α,β-unsaturated esters .

Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate Functional Groups: Pyrimidine ring. Lower solubility due to increased hydrophobicity .

Preparation Methods

Horner-Wadsworth-Emmons Reaction: Stereoselective Synthesis

The HWE reaction is the most widely reported method for synthesizing (E)-configured α,β-unsaturated esters. This two-step protocol involves:

  • Preparation of the aldehyde precursor : 3-tert-Butyl-4-methoxybenzaldehyde is synthesized via formylation of 3-tert-butyl-4-methoxyphenol using a Vilsmeier-Haack reagent (POCl₃/DMF) or oxidation of the corresponding alcohol .

  • Condensation with phosphonoacetate : Methyl diethylphosphonoacetate reacts with the aldehyde under basic conditions (e.g., NaH in THF) to yield the target ester .

Reaction Conditions :

  • Solvent : Anhydrous THF or CH₂Cl₂ .

  • Base : Sodium hydride (60% in oil) or potassium tert-butoxide .

  • Temperature : 0°C to room temperature, with gradual warming to ensure complete conversion .

Optimization Insights :

  • Excess phosphonoacetate (1.2–1.5 equiv) improves yields by minimizing aldol side reactions .

  • Steric hindrance from the tert-butyl group necessitates prolonged reaction times (8–12 hrs) for full conversion .

Characterization Data :

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.45 (d, J = 15.9 Hz, 1H, CH=CO), 7.20–7.05 (m, 3H, aryl-H), 6.30 (d, J = 15.9 Hz, 1H, CH₂CO), 3.85 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃) .

  • HRMS : Calculated for C₁₆H₂₂O₃ [M+H]⁺: 263.1648; Found: 263.1651 .

Palladium-Catalyzed Cross-Coupling: Alternative Route

A patent by US4585594A describes a palladium-mediated approach for α,β-unsaturated esters . For the target compound, this method involves:

  • Synthesis of vinylmagnesium bromide : Generated from 1,2-dibromoethane and magnesium turnings.

  • Coupling with 3-tert-butyl-4-methoxybenzoyl chloride : Catalyzed by Pd(PPh₃)₄ in THF at 60°C .

Key Observations :

  • Yield : 65–70%, lower than HWE due to competing β-hydride elimination .

  • Stereoselectivity : Moderate E/Z ratio (7:1), requiring chromatographic separation .

Knoevenagel Condensation: Base-Mediated Approach

Though less stereoselective, Knoevenagel condensation offers a one-pot synthesis:

  • Reactants : 3-tert-Butyl-4-methoxybenzaldehyde and methyl malonate.

  • Catalyst : Piperidine or ammonium acetate in ethanol under reflux .

Challenges :

  • E/Z Selectivity : Poor (3:1), necessitating isomer separation via silica gel chromatography .

  • Byproducts : Diethyl malonate oligomers form at >60°C, reducing yields .

Comparative Analysis of Synthetic Methods

Parameter HWE Reaction Palladium Coupling Knoevenagel
Yield 85–92% 65–70% 50–60%
E/Z Ratio >20:1 7:1 3:1
Reaction Time 8–12 hrs 4–6 hrs 24–48 hrs
Purification Needs Minimal Moderate Extensive

Scale-Up and Industrial Considerations

  • Cost Efficiency : HWE requires inexpensive reagents (NaH, THF) but high-purity aldehydes .

  • Safety : Exothermic base addition in HWE mandates controlled temperature (<10°C) .

  • Waste Management : Pd catalysts necessitate recovery systems to minimize environmental impact .

Spectroscopic Characterization and Quality Control

FT-IR Analysis :

  • Strong absorption at 1705 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C), and 1250 cm⁻¹ (C-O ester) .

Chromatographic Purity :

  • HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 12.3 min, >99% purity .

Q & A

Q. What are the common synthetic routes for methyl (E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate, and how are reaction conditions optimized?

The synthesis typically involves esterification or condensation reactions. For example, the tert-butyl and methoxyphenyl groups are introduced via Friedel-Crafts alkylation or Suzuki coupling, followed by esterification under reflux conditions. Reaction parameters such as temperature (e.g., 80–100°C), solvent polarity, and catalysts (e.g., Lewis acids like BF₃·Et₂O) are critical for maximizing yield and stereochemical purity . Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity before final esterification.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the E-configuration of the double bond and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254–280 nm) assesses purity (>98%). Infrared (IR) spectroscopy can identify ester carbonyl stretches (~1700–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How do steric and electronic effects of the tert-butyl and methoxy substituents influence the compound’s reactivity?

The tert-butyl group introduces steric hindrance, reducing electrophilic substitution at the 3-position of the phenyl ring. The methoxy group’s electron-donating nature activates the para position for further functionalization. Computational studies (e.g., DFT) can model these effects by analyzing frontier molecular orbitals and partial charge distribution .

Advanced Research Questions

Q. How can stereoselective synthesis of the E-isomer be achieved, and what methods validate configuration fidelity?

Stereoselectivity is controlled using Wittig or Horner-Wadsworth-Emmons reactions with stabilized ylides. For example, (E)-selectivity is enhanced by bulky phosphorus reagents (e.g., triarylphosphines) and polar aprotic solvents (e.g., DMF). X-ray crystallography of intermediates or NOESY NMR can confirm the E-configuration by analyzing spatial proximity of protons across the double bond .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

Comparative structure-activity relationship (SAR) studies are critical. For instance, substituting the tert-butyl group with halogens (e.g., Br or Cl) or altering methoxy positioning (e.g., 3-methoxy vs. 4-methoxy) can drastically alter bioactivity. Meta-analyses of IC₅₀ values across analogs, combined with molecular docking to identify binding site interactions, help reconcile discrepancies .

Q. How can environmental stability and degradation pathways of this compound be studied under laboratory conditions?

Use accelerated degradation studies with UV irradiation (λ = 300–400 nm) to simulate photolysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, while quantum mechanical calculations predict reaction pathways (e.g., ester hydrolysis or radical-mediated cleavage). Soil column experiments assess biodegradation rates via microbial consortia .

Q. What methodologies quantify substituent effects on the compound’s antioxidant or enzyme-inhibitory properties?

Dose-response assays (e.g., DPPH radical scavenging for antioxidants) paired with Hammett plots correlate substituent electronic parameters (σ⁺) with activity. Enzyme inhibition kinetics (e.g., Michaelis-Menten analysis with acetylcholinesterase) reveal competitive vs. non-competitive mechanisms. Molecular dynamics simulations model ligand-enzyme binding stability .

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